8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates. This method employs a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement to produce enantiomerically pure 8-azabicyclo[3.2.1]octanes . The reaction conditions typically involve the use of gold catalysts and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: DDQ and InCl3 are commonly used under room temperature conditions with solvents like dichloroethane (DCE).
Reduction: Sodium borohydride in methanol or ethanol is typically used for reduction reactions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in similar synthetic applications.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure, used in the synthesis of natural products.
Uniqueness
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in the study of its biological activities.
Properties
Molecular Formula |
C11H20N2 |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C11H20N2/c12-9-5-10-3-4-11(6-9)13(10)7-8-1-2-8/h8-11H,1-7,12H2 |
InChI Key |
XVNCEYGZCTXFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)N |
Origin of Product |
United States |
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